Jatrorrhizine hydroxide
Overview
Description
Jatrorrhizine (hydroxide) is an isoquinoline alkaloid found in various medicinal plants, such as Coptis chinensis, Rhizoma coptidis, and Phellodendron chinense Schneid . It is a bioactive compound predominantly used in traditional Chinese medicine for treating metabolic disorders, gastritis, and stomachache . Jatrorrhizine (hydroxide) is known for its anti-inflammatory, antimicrobial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jatrorrhizine (hydroxide) can be synthesized through various chemical reactions involving isoquinoline derivatives. The synthetic routes typically involve the use of methoxy and hydroxy groups to form the final compound . Specific reaction conditions, such as temperature, pH, and catalysts, are crucial for the successful synthesis of Jatrorrhizine (hydroxide).
Industrial Production Methods
Industrial production of Jatrorrhizine (hydroxide) involves the extraction and purification of the compound from plant sources. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The industrial methods ensure a high yield and purity of Jatrorrhizine (hydroxide) for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Jatrorrhizine (hydroxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced bioactivity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions involving methoxy and hydroxy groups are common in the synthesis of Jatrorrhizine (hydroxide) derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of Jatrorrhizine (hydroxide) with enhanced pharmacological properties, such as increased antimicrobial and anti-inflammatory activities .
Scientific Research Applications
Jatrorrhizine (hydroxide) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Jatrorrhizine (hydroxide) involves the inhibition of acetylcholinesterase (AChE) and the reduction of serotonin and norepinephrine uptake . It enhances glucose consumption and reduces intracellular triglycerides in adipocyte cells, improving insulin sensitivity and regulating blood glucose and lipids . The compound also interacts with various molecular targets and pathways, including the insulin signaling pathway and the phosphorylation cascade .
Comparison with Similar Compounds
Jatrorrhizine (hydroxide) is compared with other isoquinoline alkaloids, such as berberine, palmatine, and columbamine . While these compounds share similar structures and bioactivities, Jatrorrhizine (hydroxide) is unique in its specific molecular targets and pathways, as well as its enhanced pharmacological properties .
List of Similar Compounds
- Berberine
- Palmatine
- Columbamine
Jatrorrhizine (hydroxide) stands out due to its potent inhibitory effects on acetylcholinesterase and its ability to regulate glucose and lipid metabolism .
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCSIZPVWDZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-43-2 | |
Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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